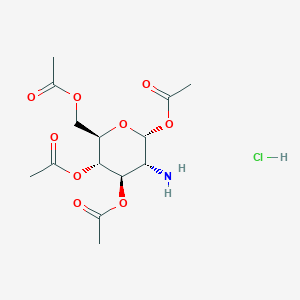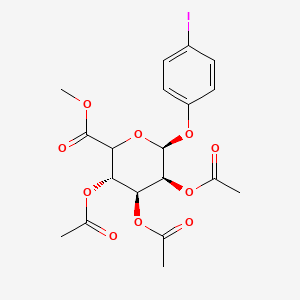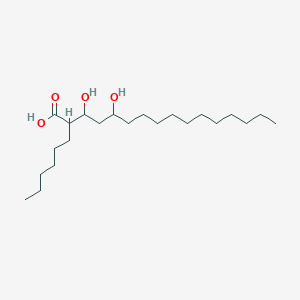
2-Hexyl-3,5-dihydroxyhexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related hydroxyhexadecanoic acids involves various chemical reactions, including bromination, reduction, and oxidation processes. For example, the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids demonstrates a method involving the conversion of methyl(2R)-2-hydroxyhexadecanoate through a series of steps including tosylation, reduction with lithium aluminium deuteride, and subsequent oxidation (Tulloch, 1982). These methods highlight the complexity and versatility in synthesizing hydroxyhexadecanoic acid derivatives, indicating potential pathways for synthesizing 2-Hexyl-3,5-dihydroxyhexadecanoic acid.
Molecular Structure Analysis
The structural analysis of hydroxyhexadecanoic acids and their derivatives provides insight into their molecular configurations, which is crucial for understanding their chemical behavior and potential applications. For instance, studies on the occurrence of positional isomers of dihydroxyhexadecanoic acid in plant cutins and suberins help to identify the variety of structures these compounds can adopt and their implications for biosynthesis (Holloway & Deas, 1971).
Chemical Reactions and Properties
Hydroxyhexadecanoic acids engage in various chemical reactions, demonstrating a range of properties that can be manipulated for specific applications. For example, the synthesis and characterization of intermediates like 3-ketohexadecanoic acid show the potential for these compounds in understanding and harnessing beta-oxidation processes (Jones & Blecher, 1966).
Physical Properties Analysis
The physical properties of hydroxyhexadecanoic acids, such as their phase behavior in monolayers, are critical for applications in materials science and formulation chemistry. Studies on the monolayer characteristics of hydroxyhexadecanoic acids reveal the impact of hydrophilic groups on their interfacial behavior, providing insights into how these compounds interact with surfaces and other molecules (Kellner & Cadenhead, 1978).
Aplicaciones Científicas De Investigación
Occurrence in Natural Sources : Dihydroxyhexadecanoic acids, including isomers of 2-Hexyl-3,5-dihydroxyhexadecanoic acid, have been identified in plant cutins and suberins. These findings have implications for understanding the biosynthesis of cutin and suberin in plants (Holloway & Deas, 1971).
Synthesis Methods : Research has demonstrated the in vitro synthesis of dihydroxyhexadecanoic acids, including 9,10-dihydroxyhexadecanoic acid, using recombinant Escherichia coli. This showcases the potential for biosynthetic production of such compounds (Kaprakkaden, Srivastava & Bisaria, 2017).
Potential in Polymer Synthesis : Derivatives of 10,16-Dihydroxyhexadecanoic acid, a related compound, have been isolated from tomatoes and suggested as potential materials for aliphatic polyesters. This opens avenues for their use in sustainable and biodegradable materials (Arrieta-Báez et al., 2011).
Biological and Environmental Studies : Various studies have investigated the biological activities and environmental significance of hexadecanoic acids and their derivatives, highlighting their roles in different biochemical and ecological processes. This includes research on microbial degradation of hydrocarbons, the formation of such acids in marine algae, and their presence in Antarctic lake sediments, indicating diverse applications in environmental and biological sciences (Meng et al., 2017; Kajiwara et al., 1991; Matsumoto et al., 1988).
Propiedades
IUPAC Name |
2-hexyl-3,5-dihydroxyhexadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMYTNQMVAFHGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexyl-3,5-dihydroxyhexadecanoic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)

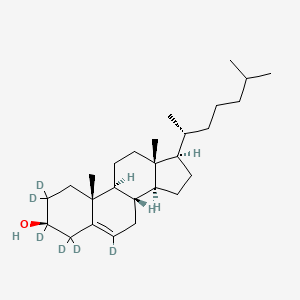
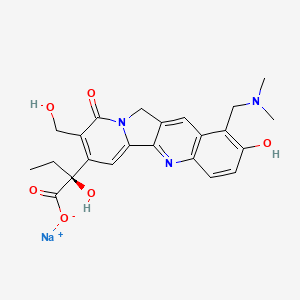


![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)
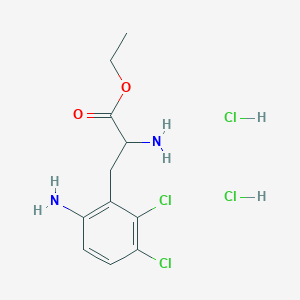

![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)
